molecular formula C21H15NO3S B2810957 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide CAS No. 478257-04-4

3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

Cat. No.: B2810957
CAS No.: 478257-04-4
M. Wt: 361.42
InChI Key: SRKVHMKVHCTOBM-UHFFFAOYSA-N
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Description

3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide (CAS 478248-53-2) is a synthetic small molecule with a molecular formula of C 21 H 15 NO 2 S and a molecular weight of 345.42 g/mol . This compound is constructed from a 3-methoxybenzamide group linked to a 9H-thioxanthen-9-one scaffold, a tricyclic system featuring two benzene rings fused to a central thiopyran ring containing a ketone group . The integration of the benzamide pharmacophore with the thioxanthenone structure is of significant research interest. Benzamide derivatives are widely investigated for a range of bioactivities, including potential as acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibitors, which are relevant targets in neurological and metabolic disorder research . Furthermore, the thioxanthenone core is a privileged structure in medicinal chemistry, with analogues historically explored for anti-tumor and monoamine oxidase (MAO) inhibitory activities . The electron-withdrawing properties of the carbonyl and potential sulfone moieties in the thioxanthenone system can influence the molecule's reactivity and binding characteristics . This compound is intended for research applications only, such as in hit-to-lead optimization campaigns, as a building block in chemical synthesis, or for probing biological mechanisms in vitro. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methoxy-N-(9-oxothioxanthen-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c1-25-15-6-4-5-13(11-15)21(24)22-14-9-10-19-17(12-14)20(23)16-7-2-3-8-18(16)26-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVHMKVHCTOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

    Chemical Reactions Analysis

    3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide can undergo various chemical reactions, including:

      Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.

      Scientific Research Applications

      Chemical Properties and Structure

      The molecular formula of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is C21H15NO3S, with a molecular weight of 361.41 g/mol. The compound features a thioxanthene core, which is known for its diverse biological activities, including antipsychotic and anticancer properties .

      Anticancer Activity

      Research indicates that thioxanthene derivatives exhibit promising anticancer properties. A study utilizing comparative molecular field analysis demonstrated that compounds similar to 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide can inhibit the growth of pancreatic ductal adenocarcinoma in vivo. The study employed three-dimensional quantitative structure–activity relationship (3D-QSAR) methods to establish correlations between structural features and biological activity, suggesting that modifications to the thioxanthene structure could enhance anticancer efficacy .

      Antipsychotic Properties

      Thioxanthene derivatives are also recognized for their antipsychotic effects. The structural characteristics of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide may contribute to its potential use in treating schizophrenia and other mental health disorders. These compounds interact with neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychotic symptoms .

      Enzyme Inhibition Studies

      The compound has been investigated for its role in inhibiting specific enzymes, such as phospholipase A2. This inhibition is relevant in understanding drug-induced phospholipidosis, a condition characterized by excessive accumulation of phospholipids within lysosomes. Studies have shown that thioxanthene derivatives can modulate enzyme activity and may serve as tools for exploring cellular lipid metabolism .

      Organic Photovoltaics

      Recent advancements have explored the use of thioxanthene derivatives in organic photovoltaic cells. The unique electronic properties of these compounds make them suitable candidates for light-harvesting materials. Their incorporation into photovoltaic devices can enhance efficiency due to their ability to absorb light and facilitate charge transport .

      Case Studies and Research Findings

      StudyFocusFindings
      Comparative Molecular Field AnalysisAnticancer ActivityEstablished correlations between structure and anticancer efficacy using 3D-QSAR methods .
      Enzyme InhibitionPhospholipidosisDemonstrated inhibition of phospholipase A2 by thioxanthene derivatives, providing insights into drug-induced effects on lipid metabolism .
      Organic PhotovoltaicsMaterial ScienceInvestigated the use of thioxanthene derivatives as light-harvesting materials in photovoltaic applications .

      Mechanism of Action

      The mechanism by which 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

      Comparison with Similar Compounds

      Comparison with Structural Analogs

      Structural Modifications and Physicochemical Properties

      The table below highlights key structural and physicochemical differences between 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide and its analogs:

      Compound Name Molecular Formula Molecular Weight Substituents Key Features
      3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide C₂₁H₁₅NO₃S 369.41 g/mol - 3-methoxybenzamide
      - 9-oxo-thioxanthen-2-yl (sulfur in heterocycle)
      Thioxanthene core with sulfur; methoxy at benzamide 3-position
      N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide C₂₁H₁₄ClNO₄ 379.80 g/mol - 3-methoxybenzamide
      - 5-chloro-9-oxo-xanthen-3-yl (oxygen in heterocycle)
      Xanthene core with oxygen; chlorine substituent enhances lipophilicity
      2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide C₂₀H₁₂ClNO₂S 373.83 g/mol - 2-chlorobenzamide
      - 9-oxo-thioxanthen-2-yl
      Chlorine at benzamide 2-position; thioxanthene core
      3-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide C₁₆H₁₃N₃O₂S 335.36 g/mol - 3-methoxybenzamide
      - 5-pyridinyl-thiadiazole
      Thiadiazole heterocycle; pyridine enhances hydrogen bonding
      Key Observations:
      • Heterocyclic Core : Replacing thioxanthene’s sulfur with oxygen (xanthene) increases polarity but reduces electron-withdrawing effects .
      • Substituent Position : Chlorine at benzamide 2-position () vs. methoxy at 3-position (target compound) alters electronic distribution and steric hindrance, impacting receptor binding .

      Biological Activity

      3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant data and case studies.

      Chemical Structure and Properties

      The molecular formula of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide is C21H15NO2SC_{21}H_{15}NO_2S, with a molecular weight of approximately 345.41 g/mol. The compound features a thioxanthene core linked to a methoxy-substituted benzamide moiety, which contributes to its unique chemical properties.

      Antimicrobial Activity

      Research indicates that 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide exhibits significant antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that it possesses selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported around 8 μM for certain derivatives .

      Compound MIC (μM) Target Bacteria
      3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide8Enterococcus faecalis
      3-Methyl-N-(9-oxothioxanthen-2-yl)benzamide16Staphylococcus aureus

      Anticancer Activity

      The compound has also been evaluated for its anticancer potential . In vitro studies using the MTT assay demonstrated cytotoxic effects against various cancer cell lines, including HepG2 hepatocellular carcinoma cells. The compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase, indicating its potential as a chemotherapeutic agent .

      The biological activity of 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide can be attributed to its interaction with specific molecular targets. The compound's structure allows it to form hydrogen bonds and engage in π-stacking interactions with target proteins, potentially inhibiting enzymes or receptors involved in critical cellular pathways .

      Comparative Analysis

      When compared to similar compounds within the thioxanthene family, such as 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide shows distinct biological properties due to its unique methoxy substitution. This substitution may enhance its solubility and bioavailability, contributing to its superior antimicrobial and anticancer activities .

      Compound Name Unique Features
      3-Methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamideContains a methoxy group enhancing activity
      4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamideLacks methoxy group; different activity profile

      Case Studies

      • Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various thioxanthene derivatives, including 3-methoxy-N-(9-oxo-9H-thioxanthen-2-y)benzamide. The results indicated that this compound exhibited superior activity against resistant strains of E. faecalis, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
      • Anticancer Mechanism Investigation : In an investigation into the anticancer properties of benzamide derivatives, 3-methoxy-N-(9-oxo-9H-thioxanthen-2-y)benzamide was highlighted for its ability to activate both intrinsic and extrinsic apoptotic pathways in HepG2 cells. This suggests that it could be developed into a targeted therapy for liver cancer .

      Q & A

      Q. What are the primary synthetic routes for 3-methoxy-N-(9-oxo-9H-thioxanthen-2-yl)benzamide, and how are reaction conditions optimized?

      The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-methoxybenzoyl chloride) with a thioxanthen-2-amine precursor. Key steps include:

      • Amide bond formation : Reacting 3-methoxybenzoyl chloride with 9-oxo-9H-thioxanthen-2-amine in anhydrous dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base and catalytic DMAP (4-dimethylaminopyridine) .
      • Purification : Column chromatography (e.g., 30% ethyl acetate in hexane) yields pure product. Reaction optimization focuses on temperature control (5–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂) to prevent side reactions .

      Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

      • X-ray crystallography : Resolves the thioxanthene core and benzamide substituents, confirming intramolecular hydrogen bonding (e.g., N–H···S interactions) .
      • Spectroscopy :
        • ¹H/¹³C NMR : Identifies methoxy protons (δ ~3.8–3.9 ppm), aromatic protons (δ 7.2–8.5 ppm), and carbonyl carbons (δ ~166 ppm) .
        • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .

      Q. What are the key physicochemical properties influencing its experimental handling?

      • Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMSO, DMF) .
      • Stability : Sensitive to prolonged light exposure due to the thioxanthene chromophore; stored in amber vials at –20°C .

      Advanced Research Questions

      Q. How do substituents on the benzamide and thioxanthene cores affect biological activity?

      • Methoxy positioning : 3-Methoxy enhances membrane permeability compared to 4-methoxy analogs, as shown in cytotoxicity assays (e.g., IC₅₀ reductions in MCF-7 cells) .
      • Thioxanthene modifications : Electron-withdrawing groups (e.g., Cl at position 7) increase oxidative stability but reduce binding affinity to kinase targets (e.g., EGFR inhibition drops by ~40%) .

      Q. What mechanisms underlie contradictory bioactivity data in similar compounds?

      Discrepancies in reported anticancer activity (e.g., apoptosis induction vs. no effect) may arise from:

      • Assay conditions : Viability results vary with cell line (HeLa vs. A549) and exposure time (24h vs. 72h) .
      • Metabolic stability : Differential CYP450-mediated degradation in hepatic microsomes alters effective concentrations .

      Q. How can reaction yields be improved for large-scale synthesis?

      • Microwave-assisted synthesis : Reduces reaction time (48h → 4h) and improves yield (65% → 82%) by enhancing coupling efficiency .
      • Flow chemistry : Minimizes byproducts (e.g., hydrolyzed acyl chloride) through precise temperature and reagent control .

      Q. What strategies resolve crystallinity challenges in formulation studies?

      • Co-crystallization : Using succinic acid or nicotinamide as co-formers enhances aqueous solubility by disrupting planar thioxanthene stacking .
      • Amorphous solid dispersions : Spray-drying with polyvinylpyrrolidone (PVP) improves bioavailability (2.5x AUC in rat models) .

      Methodological Guidance

      Q. How to design experiments assessing photochemical reactivity?

      • UV-Vis spectroscopy : Monitor λmax shifts (e.g., 320 nm → 350 nm) under UV irradiation to track electrocyclic ring closure .
      • Quantum yield calculations : Use actinometry (e.g., ferrioxalate) to quantify photoreaction efficiency .

      Q. What computational tools predict binding modes with biological targets?

      • Molecular docking (AutoDock Vina) : Models interactions with kinase domains (e.g., hydrogen bonding with Thr766 of EGFR) .
      • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

      Q. How to validate target engagement in cellular assays?

      • CETSA (Cellular Thermal Shift Assay) : Confirms compound binding to EGFR by measuring protein melting temperature shifts (ΔTm ≥ 2°C) .
      • Kinase profiling (Eurofins) : Screen against 468 kinases to identify off-target effects (e.g., >90% inhibition of ABL1 at 10 µM) .

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